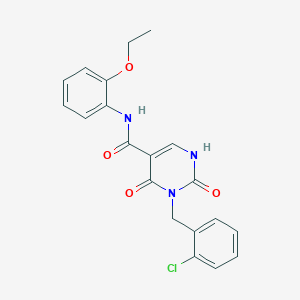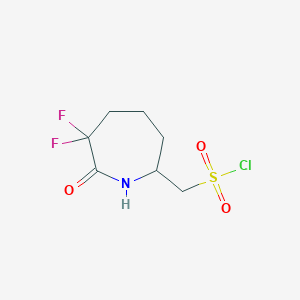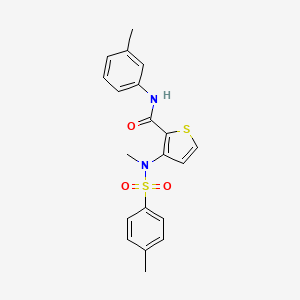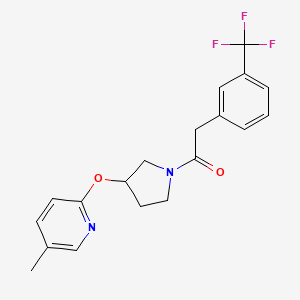
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of related compounds emphasizes the development of novel methodologies for constructing complex molecules with potential biological activities. For example, studies have described the synthesis of polysubstituted derivatives through cyclization reactions, showcasing their antimicrobial activities against different bacterial and fungal strains (Yahya Nural et al., 2018). This underscores the molecule's relevance in synthesizing new compounds with enhanced biological activities.
Biological Activities
The molecule and its derivatives have been studied for their biological activities. Compounds synthesized from related molecular frameworks demonstrate interesting antibacterial activity, particularly against specific bacterial strains like A. baumannii, and against the M. tuberculosis H37Rv strain, indicating their potential as antimycobacterial agents (Yahya Nural et al., 2018). This highlights the compound's importance in the development of new treatments for infectious diseases.
Catalytic Applications
In the realm of catalysis, related compounds have been explored for their utility in facilitating chemical transformations. For instance, zwitterionic salts derived from similar molecular structures have been shown to act as mild organocatalysts for transesterification reactions, offering an eco-friendly alternative to traditional catalytic processes (K. Ishihara et al., 2008). This is significant for the development of sustainable chemical manufacturing processes.
Antitumor and Anticancer Properties
Furthermore, metal complexes of pyridine derivative ligands derived from the molecular framework have been scrutinized for their in vitro cytotoxicity against carcinoma cell lines, showcasing potential anticancer effects (Kumar B.R. Chaitanya et al., 2022). This underscores the molecule's potential in the development of new cancer therapies.
Optical and Electrooptic Properties
Additionally, the synthesis and investigation of related compounds for their optical and electrooptic properties have been conducted. This research area explores the molecule's applications in materials science, particularly in fabricating electrooptic films with potential use in electronic and photonic devices (A. Facchetti et al., 2006). This highlights the compound's relevance in advancing materials science and engineering.
Properties
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-5-6-17(23-11-13)26-16-7-8-24(12-16)18(25)10-14-3-2-4-15(9-14)19(20,21)22/h2-6,9,11,16H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGKCLCHAKUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2444638.png)
![N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]cyclopropanecarboxamide](/img/structure/B2444639.png)
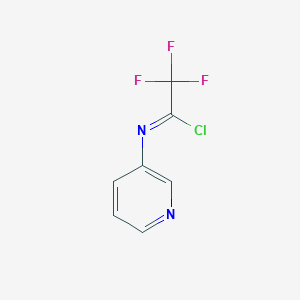
![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)
![2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-[4-(propan-2-yl)benzenesulfonyl]acetonitrile](/img/structure/B2444650.png)

![5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2444652.png)
